4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
- Synthesis and Properties:
- Thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized, showing significant second-order optical nonlinearities. These compounds exhibit high thermal stability and transparency, making them suitable for nonlinear optical materials. The sulfone group in these structures acts as a synthetically flexible acceptor with a wide transparency range in the visible spectrum. Molecular orbital calculations and experimental studies suggest that thiophene-containing conjugated moieties have superior dipole moment and molecular hyperpolarizability compared to benzene analogues, underlining their potential in nonlinear optical applications (Chou et al., 1996).
Synthesis of Nitrogen Heterocycles
- Pummerer-Type Cyclization:
- The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues involving 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride. This process led to the formation of biologically interesting nitrogen heterocycles, indicating a route to explore for synthesizing compounds with potential biological activities (Horiguchi et al., 2004).
Photoredox-Catalyzed Cascade Annulation
- Benzothiophenes Synthesis:
- A photoredox-catalyzed cascade annulation process has been developed, which involves the use of this compound for the synthesis of benzothiophenes and benzoselenophenes. This method yields moderate to good results at ambient temperature, offering a pathway for the synthesis of these compounds (Jianxiang Yan et al., 2018).
Antimicrobial Activity
- Synthesis of Oxadiazole Derivatives:
- Research into the antimicrobial activity of derivatives of this compound has led to the synthesis of oxadiazole derivatives. These compounds were synthesized and their structures confirmed through spectral data. They were screened for antibacterial activity, highlighting the potential of these derivatives in antimicrobial applications (Naganagowda & Petsom, 2011).
Aerobic Oxidative Desulfurization
- Desulfurization of Sulfur-Containing Compounds:
- Benzothiophenes like this compound have been subjected to aerobic oxidative desulfurization, leading to their conversion to corresponding sulfones. This process utilizes an Anderson-type catalyst and operates under mild conditions without any sacrificial agent, presenting a potentially environmentally friendly method for desulfurization (Lu et al., 2010).
Mechanism of Action
Target of Action
This compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride . For instance, it is slightly soluble in water and is moisture sensitive . These factors could affect how it is stored, handled, and used in pharmaceutical applications.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSHLWNADKCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207039 |
Source
|
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128852-17-5 |
Source
|
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128852-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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